7beta-Hydroxylathyrol

Beschreibung

Overview of Diterpenoid Classes and Biosynthetic Origins in Plants

Diterpenoids are a significant subclass of terpenoids built from a 20-carbon precursor, geranylgeranyl pyrophosphate (GGPP). nih.gov The biosynthesis of these compounds is a fundamental process in plants, contributing to essential primary metabolites like gibberellin phytohormones, chlorophylls, and tocochromenols. frontiersin.orgnih.gov However, certain plant families have evolved the capacity to generate a remarkable variety of specialized diterpenoids with complex chemical structures. nih.gov

The structural diversity of diterpenoids arises from the various ways the linear GGPP precursor can be cyclized by enzymes known as diterpene synthases (diTPSs). oup.comnih.gov This initial cyclization can be followed by further modifications, such as oxidations catalyzed by cytochrome P450 monooxygenases, leading to a vast array of functionalized molecules. msu.eduoup.com Based on their skeletal structures, plant diterpenoids can be categorized into several classes, including acyclic, monocyclic, bicyclic (like labdanes and clerodanes), tricyclic (such as abietanes and pimaranes), tetracyclic, and macrocyclic structures. jmb.or.kr

The biosynthesis of these compounds typically occurs in the plastids, where the methylerythritol phosphate (B84403) (MEP) pathway supplies the necessary five-carbon precursors. nih.gov The formation of the diverse diterpene skeletons is often a modular process involving the sequential action of different classes of diTPSs. frontiersin.orgnih.gov

| Diterpenoid Classification | Description | Example Skeletons |

| Acyclic | Open-chain structures. | Phytane |

| Bicyclic | Contain two fused rings. | Labdane, Clerodane |

| Tricyclic | Composed of three fused rings. | Abietane, Pimarane |

| Tetracyclic | Feature a four-ring system. | Kaurane, Gibberellane |

| Macrocyclic | Characterized by a large ring structure. | Casbane, Lathyrane |

Significance of the Euphorbiaceae Family as a Source of Lathyrane Diterpenoids

The Euphorbiaceae family, commonly known as the spurge family, is a vast and diverse group of flowering plants with approximately 2,160 species. scispace.com This family is renowned for producing a milky, often irritant latex and is a particularly rich source of bioactive diterpenoids. nih.govscispace.com Many of the diterpenoids found in Euphorbiaceae are derived from a common macrocyclic precursor known as casbene. nih.govpnas.org

From this precursor, a variety of skeletal types are generated, including the lathyrane, jatrophane, tigliane, and ingenane (B1209409) skeletons. nih.gov Lathyrane-type diterpenoids are particularly characteristic of this family and have garnered significant scientific interest due to their complex structures and notable biological activities. researchgate.netrsc.org Species such as Euphorbia lathyris (caper spurge) and Euphorbia prolifera have been extensively studied and found to contain a wealth of these compounds. researchgate.netresearchgate.net Research has shown that the biosynthesis of these complex diterpenoids in Euphorbiaceae often involves gene clusters, indicating a conserved evolutionary pathway for their production. nih.gov The isolation of numerous lathyrane diterpenoids from various Euphorbia species underscores the importance of this family as a primary source for this specific class of compounds. scispace.comresearchgate.net

Contextualization of 7beta-Hydroxylathyrol as a Key Lathyrane Derivative

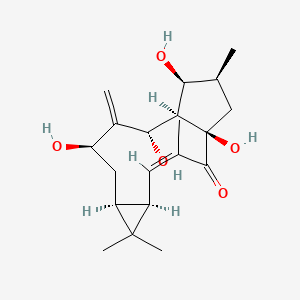

This compound is a naturally occurring diterpenoid that belongs to the lathyrane class. It is characterized by the distinctive macrocyclic lathyrane scaffold, which features a complex ring system. The chemical formula for this compound is C₂₀H₃₀O₅, and it has a molecular weight of 350.45 g/mol .

This compound is prominently isolated from the seeds of Euphorbia lathyris, a plant species that is a well-known producer of lathyrane diterpenoids. scispace.com The structure of this compound is a derivative of the lathyrol core, featuring a specific hydroxylation pattern that is key to its chemical properties. rsc.org Its discovery and structural elucidation have been achieved through extensive spectroscopic analysis. researchgate.net Research has highlighted this compound for its potential biological activities, which has made it a subject of interest in various scientific fields. For instance, studies have explored its ability to inhibit P-glycoprotein, a protein associated with multidrug resistance in cancer cells.

| Property | Value |

| Compound Name | This compound |

| CAS Number | 34208-98-5 |

| Molecular Formula | C₂₀H₃₀O₅ |

| Molecular Weight | 350.45 g/mol |

| Structural Class | Lathyrane Diterpenoid |

| Primary Natural Source | Euphorbia lathyris seeds medchemexpress.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

(1R,3Z,5R,7S,9R,11R,12R,13S,14S)-1,9,11,13-tetrahydroxy-3,6,6,14-tetramethyl-10-methylidenetricyclo[10.3.0.05,7]pentadec-3-en-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H30O5/c1-9-6-12-13(19(12,4)5)7-14(21)11(3)17(23)15-16(22)10(2)8-20(15,25)18(9)24/h6,10,12-17,21-23,25H,3,7-8H2,1-2,4-5H3/b9-6-/t10-,12+,13-,14+,15+,16-,17-,20+/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVDZRSWQWPPKAI-GNQYTXSHSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC2(C(C1O)C(C(=C)C(CC3C(C3(C)C)C=C(C2=O)C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1C[C@]2([C@H]([C@H]1O)[C@H](C(=C)[C@@H](C[C@H]3[C@H](C3(C)C)/C=C(\C2=O)/C)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H30O5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

350.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Elucidation of Complex Lathyrane Stereochemistry and Structural Features

Advanced Spectroscopic Methodologies for Structural Assignment

The determination of the intricate structure of 7beta-Hydroxylathyrol relies on a suite of advanced spectroscopic techniques. Each method provides unique pieces of the structural puzzle, which, when combined, reveal a comprehensive picture of the molecule's architecture.

High-Resolution Nuclear Magnetic Resonance Spectroscopy (1D and 2D NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone in the structural elucidation of organic molecules. For this compound, both one-dimensional (¹H and ¹³C NMR) and two-dimensional (COSY, HSQC, HMBC, NOESY) NMR experiments are indispensable.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of hydrogen atoms within the molecule. The chemical shifts (δ) and coupling constants (J) of the proton signals in the ¹H NMR spectrum of this compound are crucial for identifying the types of protons (e.g., olefinic, methine, methylene, methyl) and their spatial relationships.

¹³C NMR spectroscopy complements the ¹H NMR data by providing a count of the number of carbon atoms and information about their chemical environments. The chemical shifts in the ¹³C NMR spectrum distinguish between sp³, sp², and sp hybridized carbons, as well as carbons bonded to heteroatoms like oxygen.

Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound

| Position | δC (ppm) | δH (ppm, J in Hz) |

| 1 | ||

| 2 | ||

| 3 | ||

| 4 | ||

| 5 | ||

| 6 | ||

| 7 | ||

| 8 | ||

| 9 | ||

| 10 | ||

| 11 | ||

| 12 | ||

| 13 | ||

| 14 | ||

| 15 | ||

| 16 | ||

| 17 | ||

| 18 | ||

| 19 | ||

| 20 |

Note: Specific NMR data for this compound is not currently available in the public domain. This table serves as a template for where such data would be presented.

Two-dimensional NMR techniques are essential for establishing the connectivity between atoms.

Correlation Spectroscopy (COSY) experiments reveal proton-proton coupling networks, allowing for the tracing of spin systems within the molecule.

Heteronuclear Single Quantum Coherence (HSQC) spectroscopy correlates directly bonded proton and carbon atoms.

Heteronuclear Multiple Bond Correlation (HMBC) experiments establish longer-range (2-3 bond) correlations between protons and carbons, which is critical for piecing together the carbon skeleton and placing substituents.

Nuclear Overhauser Effect Spectroscopy (NOESY) provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule.

High-Resolution Mass Spectrometry Techniques (e.g., HR-ESIMS, EI-MS, EI-FTICR-MS)

High-resolution mass spectrometry (HRMS) is employed to determine the elemental composition of this compound with high accuracy. Techniques such as High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESIMS) provide a precise mass measurement of the molecular ion, allowing for the unambiguous determination of the molecular formula.

Electron Ionization Mass Spectrometry (EI-MS) provides information about the fragmentation pattern of the molecule. The way the molecule breaks apart upon electron impact can offer valuable clues about its structure and the nature of its functional groups.

Table 2: High-Resolution Mass Spectrometry Data for this compound

| Technique | Ion | Observed m/z | Calculated m/z | Formula |

| HR-ESIMS | [M+Na]⁺ | C₂₀H₃₀O₅Na |

Note: Specific HRMS data for this compound is not currently available in the public domain. This table serves as a template for where such data would be presented.

Infrared and Ultraviolet-Visible Spectroscopy Applications

Infrared (IR) spectroscopy is used to identify the functional groups present in this compound. The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. For instance, the presence of hydroxyl (-OH) groups would be indicated by a broad absorption band in the region of 3200-3600 cm⁻¹, while carbonyl (C=O) groups would show a sharp absorption band around 1700 cm⁻¹.

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within the molecule and is particularly useful for identifying conjugated systems, such as double bonds or aromatic rings. The wavelength of maximum absorption (λmax) can give an indication of the extent of conjugation.

Table 3: Infrared and Ultraviolet-Visible Spectroscopic Data for this compound

| Spectroscopy | Wavelength/Wavenumber | Functional Group/Chromophore |

| IR (cm⁻¹) | ||

| UV-Vis (λmax, nm) |

Note: Specific IR and UV-Vis data for this compound is not currently available in the public domain. This table serves as a template for where such data would be presented.

Crystallographic Analysis for Absolute Configuration Determination

While spectroscopic methods are powerful for determining the connectivity and relative stereochemistry of a molecule, the determination of its absolute configuration often requires crystallographic analysis.

Single-Crystal X-ray Diffraction Studies

Single-crystal X-ray diffraction is the gold standard for determining the three-dimensional structure of a crystalline compound. This technique involves irradiating a single crystal of this compound with X-rays and analyzing the resulting diffraction pattern. The pattern of diffracted X-rays provides information about the arrangement of atoms within the crystal lattice, allowing for the precise determination of bond lengths, bond angles, and the absolute configuration of all stereocenters.

Table 4: Crystallographic Data for this compound

| Parameter | Value |

| Crystal system | |

| Space group | |

| a (Å) | |

| b (Å) | |

| c (Å) | |

| α (°) | |

| β (°) | |

| γ (°) | |

| Volume (ų) | |

| Z | |

| Density (calculated) (g/cm³) | |

| R-factor (%) |

Note: Specific crystallographic data for this compound is not currently available in the public domain. This table serves as a template for where such data would be presented.

Corroboration with Spectroscopic Data

The structural information obtained from single-crystal X-ray diffraction serves as the ultimate confirmation of the structure proposed based on spectroscopic data. The three-dimensional model generated from the X-ray data should be fully consistent with the connectivity and stereochemical relationships deduced from the various NMR experiments. This corroboration between spectroscopic and crystallographic data provides a high degree of confidence in the final structural assignment of this compound.

Chiroptical Methods for Stereochemical Elucidation

Chiroptical methods, which measure the differential interaction of a chiral molecule with left and right circularly polarized light, are indispensable tools for determining the absolute configuration of complex natural products. For lathyrane diterpenoids, Electronic Circular Dichroism (ECD) is a primary technique, often complemented by NMR-based methods like the modified Mosher's method, particularly for assigning the configuration of specific stereocenters such as secondary alcohols.

Electronic Circular Dichroism (ECD) spectroscopy has become a powerful and reliable method for assigning the absolute configuration of lathyrane diterpenoids. rsc.orgresearchgate.net This technique relies on comparing the experimentally measured ECD spectrum of a compound with the theoretical spectrum generated through quantum chemical calculations, typically using Time-Dependent Density Functional Theory (TD-DFT). A good correlation between the signs and intensities of the Cotton effects (CEs) in the experimental and calculated spectra allows for a confident assignment of the absolute stereochemistry. rsc.org

For instance, in the structural elucidation of novel lathyrane derivatives isolated from Euphorbia lathyris, the absolute configuration was unequivocally assigned by this method. researchgate.net The process involves acquiring the experimental ECD spectrum and then calculating the theoretical spectra for both possible enantiomers. The enantiomer whose calculated spectrum matches the experimental one is assigned as the correct absolute configuration.

A study on Euphorbia factor L2b, a compound featuring the lathyrane skeleton, demonstrated the utility of this approach. The experimental ECD spectrum showed distinct positive Cotton effects at 236 nm and 283 nm and a negative Cotton effect at 333 nm. The calculated ECD curve for the (2S, 3S, 4S, 5R, 7R, 9R, 10R, 15R) configuration showed excellent agreement with the experimental data, while the curve for its enantiomer was a mirror image. This allowed for the unambiguous assignment of the absolute configuration of the entire molecule. rsc.org

| Compound | Experimental ECD Data (λ in nm) | Matching Calculated Configuration |

|---|---|---|

| Euphorbia factor L2b | + CE at 236, + CE at 283, - CE at 333 | (2S, 3S, 4S, 5R, 7R, 9R, 10R, 15R) |

Modified Mosher's Method

For assigning the absolute configuration of specific chiral centers, particularly secondary alcohols like the one at C-7 in the this compound skeleton, the modified Mosher's method is a powerful NMR-based technique. researchgate.netresearchgate.net The method involves the chemical derivatization of the alcohol with the two enantiomers of a chiral reagent, α-methoxy-α-trifluoromethylphenylacetic acid (MTPA) chloride, to form diastereomeric (S)- and (R)-MTPA esters.

The underlying principle is that the bulky phenyl group of the MTPA reagent adopts a preferred conformation, creating a distinct anisotropic magnetic field that shields or deshields nearby protons. By analyzing the differences in the ¹H NMR chemical shifts (Δδ = δS - δR) for protons on either side of the newly formed ester linkage, the absolute configuration of the alcohol can be determined. Protons that lie on the same side as the phenyl group in the conformational model will have a negative Δδ value, while those on the opposite side will have a positive Δδ value.

For a this compound derivative, one would prepare the (S)- and (R)-MTPA esters of the C-7 hydroxyl group. A comparative ¹H NMR analysis would then be performed. A positive Δδ value for protons on one side of the C-7 carbinol center (e.g., H-5, H-6) and a negative Δδ value for protons on the other side (e.g., H-8) would allow for the definitive assignment of the 7R or 7S configuration.

| Proton | Hypothetical δS (ppm) | Hypothetical δR (ppm) | Δδ (δS - δR) | Inferred Position Relative to MTPA Phenyl Group |

|---|---|---|---|---|

| H-6α | 5.35 | 5.25 | +0.10 | Left Side |

| H-6β | 5.50 | 5.42 | +0.08 | Left Side |

| H-8α | 2.10 | 2.25 | -0.15 | Right Side |

| H-8β | 1.95 | 2.08 | -0.13 | Right Side |

Note: The data in this table is representative and illustrates the application of the Mosher's method principle to a 7-hydroxy lathyrane scaffold.

Metal-Induced Circular Dichroism (ICD)

Metal-Induced Circular Dichroism (ICD) is a chiroptical technique that can be used to determine the stereochemistry of molecules containing functional groups capable of chelating metal ions, such as diols or amino alcohols. The principle involves an achiral chromophore within the molecule exhibiting an induced CD signal upon the formation of a stoichiometric complex with a chiral ligand (the target molecule) in the presence of a metal ion.

While not commonly reported for lathyrane diterpenoids, this method holds potential for analyzing the stereochemical relationship between the 7beta-hydroxyl group and other nearby functionalities. If another hydroxyl or suitable functional group were present in a spatially appropriate position, the addition of a metal salt (e.g., a lanthanide ion) could lead to the formation of a chiral complex. The sign and intensity of the induced Cotton effect in the CD spectrum of an associated achiral chromophore (such as a benzoyl group elsewhere in the molecule) could then provide information about the absolute configuration of the chelating groups.

Identification of Unique Structural Motifs in Lathyrane Derivatives

The structural diversity of lathyrane diterpenoids arises from the complex interplay of their core skeleton, the geometry of fused rings, and the configuration of double bonds. Detailed spectroscopic analysis, primarily using multidimensional NMR, is crucial for characterizing these features.

The defining characteristic of the lathyrane class of diterpenoids is their unique tricyclic carbon skeleton. nih.gov This framework consists of a five-membered ring (A-ring) fused to a central eleven-membered macrocyclic ring (B-ring), which in turn is fused to a three-membered cyclopropane (B1198618) ring (C-ring). nih.govmdpi.com This 5/11/3-membered ring system imparts significant conformational complexity and is the foundation upon which the diverse stereochemistry of these molecules is built. The elucidation of this core structure is typically achieved through a combination of 2D NMR experiments, including COSY (Correlation Spectroscopy) to identify spin systems within each ring and HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range connectivity between the rings.

A key stereochemical feature of lathyrane diterpenoids is the gem-dimethylcyclopropane ring. Historically, these compounds were characterized by a cis-fused junction between the eleven-membered B-ring and the three-membered C-ring. nih.gov However, recent discoveries have identified novel lathyranes possessing an unprecedented trans-gem-dimethylcyclopropane structure. researchgate.netnih.gov

The determination of this fusion geometry is accomplished through Nuclear Overhauser Effect (NOE) spectroscopy (NOESY or ROESY).

Trans-fusion: The trans geometry is confirmed by the observation of specific NOE correlations. For example, a correlation between H-7 and H-11, and between H-9 and a methyl group on the cyclopropane (e.g., H₃-19), coupled with the critical absence of an NOE cross-peak between H-9 and H-11, indicates that these protons are on opposite faces of the macrocycle, defining a trans-fusion. rsc.orgnih.gov

Cis-fusion: Conversely, a cis-fusion would be indicated by a clear NOE correlation between the H-9 and H-11 protons.

This distinction is critical as the geometry of the cyclopropane ring has been shown to influence the biological activity of these compounds. nih.gov

The assignment is based on two key pieces of evidence:

¹³C NMR Chemical Shifts: The stereochemistry of the double bond has a pronounced effect on the chemical shifts of the olefinic carbons and adjacent allylic carbons due to steric (gamma-gauche) effects. organicchemistrydata.orgdocbrown.info In the case of the C-12/C-13 double bond, which has a methyl group at C-13 (labeled C-20), the Z-isomer exhibits a characteristic upfield shift for the C-12 carbon and a downfield shift for the C-20 methyl carbon compared to the E-isomer. nih.gov

NOESY Correlations: The spatial proximity of substituents across the double bond can be directly observed through NOE. For the Z-isomer, a clear NOE correlation is observed between the olefinic proton H-12 and the protons of the C-20 methyl group. This correlation is absent in the E-isomer, where H-12 is instead spatially close to the proton at C-9. nih.gov

| Isomer Configuration | Key ¹³C NMR Chemical Shift (δC) | Key NOESY Correlation |

|---|---|---|

| Z at C-12/C-13 | C-12: Upfield (e.g., ~130.4 ppm) C-20: Downfield (e.g., ~23.8 ppm) | H-12 ↔ H₃-20 |

| E at C-12/C-13 | C-12: Downfield (e.g., ~136.1 ppm) C-20: Upfield (e.g., ~15.7 ppm) | H-12 ↔ H-9 |

Note: Chemical shift values are sourced from reported data for lathyrane isomers and are representative. nih.gov

Biological Activities and Pharmacological Mechanisms of Lathyrane Diterpenoids

Modulation of Multidrug Resistance (MDR) in Cancer Cells

Multidrug resistance (MDR) is a significant challenge in cancer chemotherapy, often attributed to the overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), which actively pump anticancer drugs out of tumor cells. nih.gov Lathyrane diterpenoids have emerged as promising agents capable of reversing this resistance.

Mechanism of Action involving P-glycoprotein (P-gp) Transport Activity

The primary mechanism by which lathyrane diterpenoids modulate MDR is through the inhibition of P-glycoprotein (P-gp) transport activity. nih.gov These compounds can act as either competitive or non-competitive inhibitors of P-gp. nih.gov Competitive inhibitors typically bind to the same sites as the anticancer drugs, thereby preventing their efflux. nih.gov Non-competitive inhibitors, on the other hand, bind to allosteric sites on P-gp, inducing conformational changes that impair its transport function. nih.gov The hydrophobicity of the diterpene structure is believed to play a role in its ability to interact with and modulate the function of the membrane-embedded P-gp. nih.gov Some lathyrane diterpenes have been shown to increase the intracellular accumulation of P-gp substrates like rhodamine 123 and doxorubicin (B1662922) in resistant cancer cells, indicating a direct inhibition of the pump's efflux function. researchgate.netfrontiersin.org

Cellular Assays for MDR Reversal

| Compound Class | Cell Line | Assay | Effect | Reference |

| Lathyrane Diterpenoids | Mouse Lymphoma Cells | Rhodamine 123 exclusion | Strong inhibition of P-gp | researchgate.net |

| 7beta-Hydroxylathyrol | MCF-7/ADM | MDR reversal | Evaluated | nih.gov |

| Resin Glycosides | MCF-7/Vin | Vinblastine (B1199706) cytotoxicity | Up to 1906-fold potentiation | nih.gov |

Cytotoxic and Antiproliferative Effects on Cancer Cell Lines

Beyond their ability to overcome drug resistance, many lathyrane diterpenoids exhibit direct cytotoxic and antiproliferative effects on a variety of cancer cell lines. nih.gov

In vitro Efficacy Against Hematological and Solid Tumor Cell Lines

Lathyrane diterpenoids have demonstrated efficacy against both hematological and solid tumor cell lines. For example, cytotoxic activity has been observed against human breast cancer cell lines (MCF-7, MDA-MB-231), a renal cancer cell line (786-0), and a liver cancer cell line (HepG2). nih.gov One study reported that a particular lathyrane diterpene, Euphorbia factor L28, exhibited strong cytotoxicity against 786-0 and HepG2 cell lines with IC50 values of 9.43 µM and 13.22 µM, respectively. nih.gov Another lathyrane diterpenoid, euphofischer A, showed significant cytotoxicity against the C4-2B prostate cancer cell line with an IC50 value of 11.3 μM. acgpubs.org These findings highlight the potential of this class of compounds as anticancer agents.

| Lathyrane Diterpenoid | Cancer Cell Line | IC50 Value | Reference |

| Euphorbia factor L28 | 786-0 (Renal) | 9.43 µM | nih.gov |

| Euphorbia factor L28 | HepG2 (Liver) | 13.22 µM | nih.gov |

| Euphofischer A | C4-2B (Prostate) | 11.3 µM | acgpubs.org |

| Jatropodagin A | Saos-2 (Osteosarcoma) | 8.08 µM | nih.gov |

| Jatropodagin A | MG-63 (Osteosarcoma) | 14.64 µM | nih.gov |

Induction of Apoptosis and Cell Cycle Modulation

The cytotoxic effects of lathyrane diterpenoids are often mediated through the induction of apoptosis, or programmed cell death. nih.gov Studies have shown that these compounds can trigger the mitochondrial pathway of apoptosis. researchgate.net This is characterized by an upregulation of the pro-apoptotic protein Bax and a downregulation of the anti-apoptotic protein Bcl-2, leading to an increased Bax/Bcl-2 ratio. researchgate.netijper.org This shift in the balance of Bcl-2 family proteins results in the release of cytochrome c from the mitochondria, which in turn activates caspases, the key executioners of apoptosis. nih.govmdpi.com Specifically, the activation of caspase-9 (an initiator caspase in the mitochondrial pathway) and caspase-3 (an effector caspase) has been observed following treatment with compounds that induce the intrinsic apoptotic pathway. ijper.org

In addition to inducing apoptosis, some lathyrane diterpenoids can modulate the cell cycle. nih.gov Cell cycle analysis using techniques like flow cytometry can reveal the percentage of cells in different phases (G0/G1, S, G2/M). nih.govnih.govmdpi.comthermofisher.com Certain lathyrane compounds have been shown to cause cell cycle arrest at specific checkpoints, preventing cancer cells from proliferating. nih.gov

Anti-inflammatory Activity and Related Signaling Pathways

Lathyrane diterpenoids have also been recognized for their significant anti-inflammatory properties. researchgate.net The mechanism of this activity often involves the modulation of key signaling pathways implicated in the inflammatory response. A central player in inflammation is the nuclear factor-kappa B (NF-κB) signaling pathway. mdpi.com Under normal conditions, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα. mdpi.com Upon stimulation by pro-inflammatory signals, IκBα is phosphorylated and degraded, allowing NF-κB to translocate to the nucleus and activate the transcription of pro-inflammatory genes. mdpi.com

Several lathyrane diterpenoids have been shown to exert their anti-inflammatory effects by inhibiting the NF-κB signaling pathway. researchgate.netscienceopen.com They can achieve this by preventing the phosphorylation and subsequent degradation of IκBα. scienceopen.com This, in turn, blocks the nuclear translocation of NF-κB and suppresses the expression of its target genes, which include those encoding for pro-inflammatory enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). scienceopen.comnih.gov The downregulation of iNOS and COX-2 leads to a decrease in the production of inflammatory mediators such as nitric oxide (NO) and prostaglandins. researchgate.netscienceopen.com Furthermore, some lathyrane diterpenoids have been found to modulate other pathways involved in inflammation, such as the PI3K/Akt/mTOR signaling pathway. nih.gov

| Lathyrane Diterpenoid Effect | Signaling Pathway | Key Proteins Modulated | Reference |

| Inhibition of NO production | NF-κB | iNOS, COX-2, IκBα | researchgate.netscienceopen.com |

| Suppression of pro-inflammatory factors | PI3K/Akt/mTOR | - | nih.gov |

Inhibition of Nitric Oxide (NO) Production in Macrophage Models

Nitric oxide (NO) is a critical signaling molecule in the inflammatory process. In macrophage models, excessive NO production is a hallmark of inflammation. At present, there is a lack of specific research data detailing the inhibitory effects of this compound on nitric oxide production in macrophage models. While other lathyrane diterpenoids have been investigated for their anti-inflammatory properties, which often include the inhibition of NO, specific studies quantifying this effect for this compound are not available in the current body of scientific literature.

Downregulation of Inflammatory Mediators (e.g., iNOS, COX-2)

The enzymes inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2) are key mediators of the inflammatory response. Their upregulation leads to the production of pro-inflammatory molecules. There is currently no specific scientific evidence to suggest that this compound downregulates the expression or activity of iNOS and COX-2. Research on other compounds within the lathyrane diterpenoid family has shown potential for such activity, but these findings have not been specifically replicated or tested with this compound.

Modulation of Transcription Factors (e.g., NF-κB)

Nuclear factor-kappa B (NF-κB) is a pivotal transcription factor that governs the expression of numerous genes involved in inflammation and immune responses. The modulation of NF-κB signaling is a key target for anti-inflammatory drug discovery. As of the latest review of scientific literature, there are no published studies that specifically investigate the modulatory effects of this compound on the NF-κB signaling pathway.

Autophagy Induction as a Therapeutic Target

Autophagy is a cellular process responsible for the degradation and recycling of cellular components, and its induction has been identified as a potential therapeutic strategy for various diseases. The role of this compound in the induction of autophagy has not been documented in scientific research. While the broader therapeutic potential of autophagy modulation is recognized, the specific effects of this compound on this pathway remain uninvestigated.

Other Documented Pharmacological Effects

Beyond the primary anti-inflammatory pathways, other potential pharmacological activities of natural compounds are often explored.

Antiviral Activity (e.g., HIV-1 Replication Inhibition)

The potential for natural products to inhibit viral replication is an area of significant research interest. However, there is no scientific data available to support any antiviral activity of this compound, including the inhibition of HIV-1 replication.

Vascular-Relaxing Properties

Compounds with vascular-relaxing properties have potential applications in cardiovascular health. The effects of this compound on vascular tone and its potential relaxing properties have not been the subject of scientific investigation.

Chemical Biology Approaches for Target Identification

The identification of specific molecular targets is a critical step in understanding the pharmacological mechanisms of bioactive compounds like lathyrane diterpenoids. Modern chemical biology techniques offer powerful tools to elucidate these interactions, providing insights into how these natural products exert their effects at a molecular level. These approaches are essential for validating traditional medicinal uses and for the development of new therapeutic agents. By employing methods such as target screening and molecular docking, researchers can predict and confirm the binding of lathyrane diterpenoids to specific proteins, paving the way for further preclinical and clinical investigation.

Application of Target Screening and Molecular Docking Technologies

Target screening and molecular docking are two key computational techniques used to identify and characterize the binding of small molecules to biological macromolecules. These in silico methods are particularly valuable in the study of natural products, where they can help to narrow down the list of potential protein targets from a vast number of possibilities.

Molecular docking studies have been instrumental in exploring the potential mechanisms of action for various lathyrane diterpenoids. For instance, in the investigation of the anti-inflammatory properties of certain lathyranes, molecular docking has been used to predict their binding interactions with enzymes like inducible nitric oxide synthase (iNOS) and cyclooxygenase-2 (COX-2). nih.gov These studies have suggested that the anti-inflammatory effects of these compounds may be due to their ability to down-regulate the expression of these key pro-inflammatory proteins. nih.gov

Another significant application of these technologies has been in the study of multidrug resistance (MDR) in cancer. Lathyrane diterpenoids have shown promise as MDR modulators. nih.gov Cellular thermal shift assays and molecular docking have been employed to demonstrate the direct engagement of certain lathyrane derivatives with P-glycoprotein (ABCB1), a key transporter involved in MDR. bohrium.com These computational models help to visualize the binding poses and key molecular interactions, such as hydrogen bonds and hydrophobic interactions, between the lathyrane scaffold and the amino acid residues within the binding site of the target protein. bohrium.com

Furthermore, molecular docking and molecular dynamics simulations have been utilized to understand the neurogenic potential of some lathyrane diterpenoids. nih.gov These studies have analyzed the interactions of these compounds with protein kinase C (PKC), a family of enzymes involved in neuronal signaling and development. nih.gov The results from these computational approaches correlate with experimental data, providing a molecular basis for the observed biological activities and guiding the design of novel derivatives with enhanced potency and specificity. nih.gov For example, the ability of a lathyrane compound to form specific hydrogen bonds within the enzyme's binding pocket was shown to correlate with its higher affinity and observed biological effect. nih.gov

The use of integrated in silico methods has also led to the identification of β-tubulin as a potential target for the anticancer activity of a lathyrane diterpenoid isolated from E. lathyris, suggesting a mechanism of action similar to that of the well-known anticancer drug, Taxol. nih.gov

The following table summarizes the application of molecular docking in identifying potential targets for lathyrane diterpenoids:

| Lathyrane Diterpenoid Class/Derivative | Investigated Biological Activity | Potential Molecular Target(s) Identified via Docking | Reference |

| General Lathyrane Diterpenoids | Anti-inflammatory | iNOS, COX-2 | nih.gov |

| Lathyrane Derivatives | Multidrug Resistance Reversal | P-glycoprotein (ABCB1) | bohrium.com |

| Euphoboetirane A & Epoxyboetirane A | Neurogenesis | Protein Kinase C δ-C1B | nih.gov |

| EFL713283 (from E. lathyris) | Anticancer | β-tubulin | nih.gov |

Investigation of Specific Protein Interactions (e.g., Filamin-B)

While target screening and molecular docking have been applied to understand the interactions of lathyrane diterpenoids with various proteins, a thorough review of the scientific literature reveals no specific studies investigating the interaction between This compound or any other lathyrane diterpenoid and Filamin-B .

Filamin-B is a crucial actin-binding protein that plays a significant role in the organization of the cytoskeleton and is involved in various cellular processes, including cell migration, signaling, and development. Mutations in the gene encoding Filamin-B are associated with several skeletal disorders. However, based on the available research, there is currently no evidence to suggest that Filamin-B is a direct molecular target of this compound or the broader class of lathyrane diterpenoids. Future research employing affinity chromatography, pull-down assays, or other proteomic approaches would be necessary to explore any potential interactions between these compounds and Filamin-B.

Structure Activity Relationship Sar Studies of 7beta Hydroxylathyrol and Analogues

Correlations between Structural Features and Biological Efficacy

The potent and diverse biological activities of lathyrane diterpenoids have spurred extensive research into the specific molecular features responsible for their effects. mdpi.com Key structural elements that have been identified as critical determinants of bioactivity include the configuration of the gem-dimethylcyclopropane ring, the geometry of the endocyclic double bond at C-12/C-13, the presence and location of hydroxyl groups, and the nature of substituents on the A-ring. nih.govresearchgate.net

The configuration of the gem-dimethylcyclopropane ring, a characteristic feature of the lathyrane skeleton, plays a pivotal role in determining the cytotoxic potential of these compounds. nih.gov Typically, lathyrane diterpenoids possess a cis-fused gem-dimethylcyclopropane unit. rsc.org However, the discovery of analogues with an unusual trans-fused cyclopropane (B1198618) ring has provided valuable insights into the SAR of this class of molecules. nih.govrsc.org

A comparative study of three stereoisomers, differing in the configuration of the cyclopropane ring and the geometry of the C-12/C-13 double bond, demonstrated the significance of the cyclopropane ring's stereochemistry. nih.govrsc.org While two of the isomers with a trans-fused cyclopropane ring were largely inactive, one isomer, Euphorbia factor L2b, which also possesses a trans-fused ring, exhibited moderate cytotoxicity against the U937 human leukemic monocyte lymphoma cell line. nih.govrsc.orgrsc.org This suggests that while the cis configuration is generally favored for activity, the trans configuration does not completely abolish it, and its effect is likely modulated by other structural features. nih.gov The subtle interplay between the cyclopropane ring configuration and other parts of the molecule underscores the complexity of the SAR for these diterpenoids. nih.gov

| Compound | Cyclopropane Ring Configuration | Cytotoxicity (IC50, µM) against U937 cells |

| Isomer 1 | trans-fused | > 200 |

| Isomer 2 (Euphorbia factor L2b) | trans-fused | 0.87 ± 0.32 |

| Isomer 3 | Not specified, but inactive | > 200 |

Table showing the effect of cyclopropane ring configuration on cytotoxicity. Data sourced from nih.govrsc.org.

The geometry of the double bond between carbons 12 and 13 of the 11-membered ring is another critical determinant of the biological activity of lathyrane diterpenoids. nih.govrsc.org Both (E) and (Z) isomers are found in nature, and their differential biological effects have been a key focus of SAR studies. rsc.orgmpg.de

| Compound | C-12/C-13 Double Bond Geometry | Cytotoxicity (IC50, µM) against U937 cells |

| Euphorbia factor L2a | (Z) | > 200 |

| Euphorbia factor L2b | (E) | 0.87 ± 0.32 |

Table illustrating the impact of C-12/C-13 double bond geometry on cytotoxicity. Data sourced from rsc.org.

The presence and position of hydroxyl groups on the lathyrane scaffold are crucial for their biological activity, including cytotoxicity and the modulation of multidrug resistance (MDR). nih.gov The hydroxyl group at the C-20 position has been identified as particularly important. researchgate.netnih.gov

For instance, the comparison between latilagascene D and latilagascene E, which only differ by the presence of a hydroxyl group at C-20 in the latter, revealed that this functional group is important for antitumor-promoting activity. nih.gov Similarly, the presence of a hydroxyl group at C-20 was found to be relevant for the modulation of MDR. nih.gov However, there are exceptions, as euphorfischer A, a lathyrane diterpenoid lacking a hydroxyl group at C-20, was found to be the most active in a study against the C4-2B prostate cancer cell line. nih.gov This suggests that while the C-20 hydroxyl group is generally beneficial for activity, its absence can be compensated for by other structural features, such as the presence of a 15-p-coumaroyl moiety in euphorfischer A. nih.gov The presence of a free hydroxyl group at C-3 has also been shown to be very important for activity. mdpi.comnih.gov

The substitution pattern of the A-ring of the lathyrane skeleton significantly influences the antiproliferative activities of these compounds. researchgate.netnih.gov The nature and position of various acyl groups, such as acetyl, benzoyl, and phenylacetyl, can dramatically alter the cytotoxic potency and selectivity. mdpi.comnih.gov

Studies have shown that the presence of specific ester groups at certain positions on the A-ring is critical for cytotoxicity. nih.gov For example, a comparison of different lathyrane-type diterpenes revealed that the presence of a nicotinate (B505614) ester at C-7 was associated with the most potent cytotoxicity across several cell lines. nih.gov In contrast, the complete removal of ester groups at positions C-3, C-5, C-7, and C-15, resulting in a tetraol derivative, led to a loss of activity, highlighting the importance of these substitutions. nih.gov Furthermore, the type of aromatic ring system at C-7 was found to be crucial for selective cytotoxicity against multidrug-resistant cell lines. nih.gov These findings underscore that the A-ring provides a key site for structural modifications to fine-tune the antiproliferative profile of 7beta-hydroxylathyrol and its analogues. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. taylorandfrancis.com This method is instrumental in predicting the activity of new, unsynthesized molecules and in providing insights into the structural features that are most important for bioactivity. biointerfaceresearch.com

While specific QSAR models for this compound were not found in the provided search results, the principles of QSAR are broadly applicable to this class of compounds. The development of a QSAR model for lathyrane diterpenoids would involve several key steps. toxicology.org First, a dataset of lathyrane analogues with their corresponding measured biological activities (e.g., cytotoxicity, anti-inflammatory activity) would be compiled. biointerfaceresearch.com

Next, a variety of molecular descriptors would be calculated for each compound in the dataset. toxicology.org These descriptors quantify different aspects of the molecular structure, such as electronic properties, hydrophobicity, steric effects, and topology. taylorandfrancis.com The subsequent step involves using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity. biointerfaceresearch.comtoxicology.org

The resulting QSAR model can then be used to predict the biological activity of new lathyrane derivatives based on their calculated descriptors. taylorandfrancis.com This allows for the virtual screening of large libraries of compounds to identify promising candidates for synthesis and further testing. nih.gov Furthermore, the descriptors included in the final QSAR model can provide valuable information about the key structural features that govern the biological activity, thereby guiding the rational design of more potent and selective analogues of this compound. frontiersin.org

Identification of Key Molecular Descriptors for Bioactivity

The biological activity of lathyrane diterpenoids, including this compound, is intricately linked to their three-dimensional structure and the presence of specific functional groups. The core lathyrane skeleton, characterized by a 5/7/3-membered tricyclic ring system, provides the foundational scaffold for interaction with biological targets. The hydroxyl group at the C-7 position in the beta orientation is a critical determinant of its properties.

Studies on various lathyrane diterpenoids have highlighted the importance of the substitution pattern on the cyclopentane (B165970) and cycloheptane (B1346806) rings for their biological effects. For instance, the presence and nature of acyl groups can significantly modulate bioactivity. While specific quantitative structure-activity relationship (QSAR) studies identifying precise molecular descriptors for this compound are limited in publicly available literature, general principles derived from related analogues suggest that factors such as hydrophobicity, hydrogen bonding capacity, and steric bulk play crucial roles.

Enzyme-Substrate Interactions and Regioselectivity

The biosynthesis and modification of complex natural products like this compound are orchestrated by a series of highly specific enzymes. Acyltransferases, in particular, are responsible for the regioselective introduction of acyl groups, which can dramatically alter the biological profile of the parent molecule.

Structural Determinants for Acyltransferase Recognition and Activity

The precise recognition of this compound by an acyltransferase is a highly specific process governed by the three-dimensional complementarity between the substrate and the enzyme's active site. The enzyme's binding pocket must accommodate the bulky tricyclic lathyrane core, while also orienting the 7-hydroxyl group for catalysis.

Key structural features of this compound that are likely critical for acyltransferase recognition include:

The 7beta-Hydroxyl Group: The primary site for acylation, its specific orientation is crucial for proper positioning within the active site.

Other Substituents: The presence of other functional groups on the lathyrane scaffold can create additional points of interaction or steric hindrance, influencing binding affinity and catalytic efficiency.

Research on the biosynthesis of other complex diterpenoids has shown that the active sites of acyltransferases are often lined with hydrophobic amino acid residues to accommodate the nonpolar core of the substrate, along with polar residues strategically placed to interact with hydroxyl groups and facilitate catalysis.

Site-Directed Mutagenesis to Elucidate Critical Residues

Site-directed mutagenesis is a powerful technique used to probe the function of individual amino acid residues within an enzyme's active site. By systematically replacing specific amino acids and analyzing the resulting changes in enzyme activity, researchers can identify those critical for substrate binding and catalysis.

While specific site-directed mutagenesis studies on an acyltransferase that utilizes this compound as a substrate are not yet widely reported, this approach has been instrumental in understanding the function of homologous enzymes. In such studies, conserved residues within the active site, particularly those in close proximity to the substrate in structural models, are targeted for mutation. For example, mutating a conserved histidine residue, often part of a catalytic triad (B1167595) in acyltransferases, typically results in a significant loss of activity, confirming its role in the catalytic mechanism. Similarly, altering hydrophobic residues that form the binding pocket can impact substrate specificity and affinity. The application of these techniques to lathyrane-modifying enzymes will be crucial for a complete understanding of their function.

Total Synthesis and Semi Synthetic Strategies for 7beta Hydroxylathyrol and Derivatives

Methodological Advancements in Lathyrane Total Synthesis

The pursuit of lathyrane total synthesis has spurred the development of novel chemical reactions and strategies, pushing the boundaries of what is possible in the construction of complex natural products.

The synthesis of macrocyclic diterpenoids like lathyranes is fraught with inherent difficulties. The lathyrane skeleton itself presents several formidable challenges:

The Tricyclic Core: The molecule's core is a unique 5/11/3-fused tricyclic system. nih.govresearchgate.netnih.gov The construction of the medium-sized, 11-membered macrocycle is entropically disfavored, making ring closure a significant hurdle. uni-konstanz.de

Stereochemical Complexity: The lathyrane scaffold contains up to six stereocenters, four of which are contiguously located on the five-membered ring. uni-konstanz.de Establishing the correct relative and absolute stereochemistry of these centers is a critical and complex task.

Functional Group Reactivity: Lathyranes are often highly functionalized with sensitive groups, including hydroxyls, esters, and epoxides. A pseudo-conjugated system involving an enone moiety and the cyclopropane (B1198618) ring can be prone to undesired reactions under various conditions, complicating late-stage functionalization efforts. uni-konstanz.de

Early synthetic endeavors highlighted these difficulties. For instance, strategies relying on radical ring-enlargement or anionic fragmentation to build the eleven-membered ring proved unsuccessful due to a lack of reactivity or competing side reactions. uni-konstanz.de

To overcome the challenges of lathyrane synthesis, chemists have increasingly turned to cascade reactions, which allow for the construction of significant molecular complexity in a single, efficient step. 20.210.105rsc.org These processes mimic biosynthetic pathways and offer advantages in atom economy and operational simplicity. 20.210.105

Radical cascade processes have been particularly effective in the synthesis of complex terpenoids. nih.gov Ketyl radicals, generated from carbonyl groups, can initiate cascades that form multiple carbon-carbon bonds and install hydroxyl groups in a stereocontrolled manner, which is highly relevant for accessing the oxygenated lathyrane core. nih.gov Another powerful approach involves oxidative dearomatization-induced (ODI) cascade reactions, which can rapidly assemble bridged bicyclo[3.2.1]octane skeletons, a common motif in many tetracyclic diterpenoids that share biosynthetic origins with lathyranes. nih.govacs.org

Biomimetic skeletal conversions also represent a key advancement. These strategies leverage the inherent reactivity of the lathyrane framework to rearrange it into other complex diterpenoid skeletons, such as the euphoractane or premyrsinane types, often through tandem cyclizations mediated by Lewis acids like BF₃·Et₂O. acs.orgnih.govnih.gov

Synthetic Routes to Complex Lathyrane Skeletons

Building the intricate architecture of the lathyrane core requires precise and multi-step strategies, focusing on the sequential or convergent assembly of its constituent rings.

The central challenge in constructing the lathyrane skeleton is the formation of the 5/11/3 tricyclic system. nih.gov Strategies often focus on creating the five-membered A-ring and the cyclopropane C-ring from chiral pool starting materials like (+)-3-carene, which provides the gem-dimethylcyclopropane unit. uni-konstanz.de The subsequent and most challenging step is the closure of the 11-membered B-ring.

One notable strategy employed a sequential double Nozaki-Hiyama-Kishi (NHK) reaction. This approach involved coupling two complex building blocks to form an acyclic precursor, which then underwent an intramolecular, ring-closing NHK reaction to successfully form the 11-membered macrocycle and complete the lathyrane scaffold. uni-konstanz.de Other approaches have targeted intramolecular aldehyde-alkyne coupling reactions, though these have sometimes been hampered by the low reactivity of sterically hindered aldehyde functionalities within advanced intermediates. uni-konstanz.de

Given the numerous stereocenters in the lathyrane core, achieving stereocontrol is paramount. Synthetic strategies must carefully plan the introduction of each chiral center. The use of chiral starting materials, such as (+)-3-carene or (−)-carvone, is a common tactic to set the initial stereochemistry. nih.govuni-konstanz.de

Subsequent reactions must proceed with high diastereoselectivity. For example, intramolecular cycloadditions, such as the ODI-[5+2] cascade, can be designed to control the stereochemical outcome of the resulting bicyclic systems. nih.govacs.org In constructing the densely functionalized cyclopentane (B165970) ring, stereoselective aldol (B89426) reactions and substrate-controlled reductions are critical tools to set the relative stereochemistry of the multiple hydroxyl and acyl groups that adorn the final natural product.

Semi-Synthetic Modification for Enhanced Bioactivity

While total synthesis provides a route to the lathyrane core, it is often lengthy and low-yielding. An alternative and highly effective approach is the semi-synthesis of novel derivatives starting from abundant, naturally occurring lathyranes. nih.gov Natural products such as Lathyrol and Euphorbia factor L₃, which can be isolated in large quantities from plants like Euphorbia lathyris, serve as powerful starting points for chemical modification. researchgate.netscienceopen.com This strategy allows for the rapid generation of a library of analogues to probe structure-activity relationships (SAR) and develop compounds with improved biological profiles.

Hybridization, where the lathyrane skeleton is combined with other pharmacophores, is a promising strategy. For example, lathyrol has been hybridized with anti-inflammatory agents like 3-hydroxyflavone (B191502), leading to new molecules with significantly enhanced anti-inflammatory activity. scienceopen.com Similarly, the introduction of nitrogen-containing heterocyclic moieties, such as pyrazole, thiazole, and furoxan, has yielded derivatives with potent inhibitory effects on nitric oxide production, a key marker of inflammation. nih.gov These modifications often target the hydroxyl groups at positions C-3, C-5, C-7, and C-15, which are amenable to esterification or etherification.

The table below summarizes selected semi-synthetic lathyrane derivatives and their enhanced biological activities.

| Parent Compound | Modification | Resulting Derivative Class | Enhanced Bioactivity | Reference |

| Euphorbia factor L₃ | Acylation with various fatty and aromatic acids | Ester derivatives | Anti-inflammatory | researchgate.net |

| Lathyrol | Hybridization with 3-hydroxyflavone via a linker | Flavonoid hybrids | Anti-inflammatory | scienceopen.com |

| Lathyrol | Introduction of pyrazole, thiazole, and furoxan moieties | Heterocyclic derivatives | Anti-inflammatory | nih.gov |

| Euphorbia factor L₃ | Fe(acac)₃-catalyzed skeletal conversion | Premyrsinane-type diterpenes | Cytotoxicity against 4T1 breast cancer cells | nih.gov |

| Euphorbia factor L₁ | Visible-light-induced Sc(OTf)₃-catalyzed tandem process | Eupholathone-type diterpenes | Anti-HIV activity | researchgate.net |

These semi-synthetic efforts not only provide access to novel bioactive compounds but also confirm the lathyrane skeleton as a "privileged structure" in medicinal chemistry, capable of presenting functional groups in a well-defined three-dimensional space to interact with multiple biological targets. nih.gov

Derivatization of the Natural 7beta-Hydroxylathyrol Scaffold

The hydroxyl group at the C-7 position, along with other reactive sites within the this compound molecule, provides a versatile handle for a variety of chemical transformations. Derivatization efforts have primarily focused on acylation, etherification, and oxidation reactions to probe the influence of different substituents on biological activity.

Researchers have successfully synthesized a range of ester derivatives by reacting the hydroxyl groups of lathyrane scaffolds with various acylating agents. These modifications can significantly alter the lipophilicity and steric properties of the parent molecule, which in turn can impact its interaction with biological targets. The selection of the acyl group, from simple acetyl or benzoyl groups to more complex moieties, has been a key area of investigation in establishing SAR.

For instance, studies on related lathyrane diterpenes have demonstrated that the nature and position of ester groups are critical for activities such as the reversal of multidrug resistance in cancer cells. While specific data on the comprehensive derivatization of this compound remains focused, the general strategies applied to the lathyrane class are directly applicable. The table below summarizes representative derivatization reactions performed on lathyrane scaffolds, illustrating the types of modifications that are synthetically feasible.

| Parent Compound | Reagent(s) | Reaction Type | Derivative | Yield (%) |

| Lathyrol | Acetic Anhydride, Pyridine | Acetylation | 3,15-di-O-acetyl-lathyrol | Not Reported |

| Lathyrol | Benzoyl Chloride, Pyridine | Benzoylation | 3,15-di-O-benzoyl-lathyrol | Not Reported |

| Euphorbia Factor L3 | Various Carboxylic Acids, EDCI, DMAP | Esterification | Series of C-3, C-5, C-15 esters | Varied |

This table is representative of derivatization strategies for the lathyrane scaffold and is based on studies of closely related analogues due to the limited specific data for this compound.

Synthesis of Hybrid Natural Product Analogues

A more advanced semi-synthetic strategy involves the creation of hybrid molecules that conjugate the this compound scaffold with other pharmacologically active moieties. This molecular hybridization approach aims to combine the desirable properties of both parent molecules, potentially leading to synergistic effects, novel mechanisms of action, or improved pharmacokinetic profiles.

The synthesis of these hybrid analogues typically involves the introduction of a linker at a reactive site on the this compound core, followed by the attachment of a second pharmacophore. The choice of the linker and the conjugation chemistry is crucial for maintaining the structural integrity and biological activity of both components.

For example, the lathyrane skeleton has been successfully hybridized with other anti-inflammatory agents. scienceopen.com These synthetic endeavors have yielded novel compounds with enhanced biological activities compared to the individual components. The design and synthesis of such hybrids open up new avenues for the development of multifunctional drugs. The following table outlines a conceptual framework for the synthesis of hybrid molecules based on the lathyrane scaffold.

| Lathyrane Scaffold | Linker Chemistry | Second Pharmacophore | Hybrid Molecule Class |

| This compound | Esterification | Non-steroidal anti-inflammatory drug (NSAID) | Lathyrane-NSAID Conjugate |

| This compound | Click Chemistry (e.g., CuAAC) | Flavonoid | Lathyrane-Flavonoid Hybrid |

| This compound | Etherification | Known anticancer agent | Lathyrane-Anticancer Drug Hybrid |

This table presents a conceptual framework for the synthesis of hybrid molecules originating from the this compound scaffold, based on established chemical strategies.

Advanced Analytical Methodologies for Research on 7beta Hydroxylathyrol

High-Throughput Screening (HTS) and Compound Library Analysis

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large numbers of chemical entities for a specific biological activity. In the context of 7beta-Hydroxylathyrol and other lathyrane diterpenoids, HTS plays a pivotal role in identifying new lead compounds from natural product libraries.

Natural product libraries, often containing thousands of purified compounds or complex extracts, are invaluable resources for discovering novel therapeutic agents. Libraries containing diterpenoids from various Euphorbia species are of particular interest due to the known bioactivities of this class of compounds, including anti-inflammatory and cytotoxic effects.

Cell-based assays are frequently employed in HTS campaigns for compounds like this compound. These assays can be designed to measure various cellular responses, such as cell viability, apoptosis, or the modulation of specific signaling pathways. For instance, cytotoxicity assays are commonly used to screen for potential anticancer agents. These assays often rely on colorimetric or fluorometric readouts that can be automated for high-throughput formats.

| Parameter | Description | Example Application for Lathyrane Diterpenoids |

| Assay Format | 96-, 384-, or 1536-well microplates | Screening of a diterpenoid library against a panel of cancer cell lines. |

| Detection Method | Absorbance, Fluorescence, Luminescence | Measurement of cell viability using an ATP-based luminescence assay. nih.gov |

| Compound Library | Purified natural products, semi-synthetic derivatives, or crude extracts | A library of lathyrane diterpenoids isolated from various Euphorbia species. |

| Biological Target | Cancer cell lines, primary cells, specific enzymes, or receptors | Evaluation of cytotoxicity against non-small cell lung cancer cells. nih.gov |

The screening of a natural product library containing ingenol (B1671944) 3-angelate, a diterpenoid structurally related to the lathyrane family, successfully identified its ability to enhance natural killer (NK) cell-mediated killing of cancer cells. nih.gov This highlights the power of HTS in uncovering novel biological activities for this class of compounds.

Proteomics and Metabolomics Approaches

Proteomics and metabolomics are powerful "omics" technologies that provide a global view of the proteins and metabolites in a biological system, respectively. These approaches are instrumental in understanding the mechanism of action and biosynthesis of this compound.

A significant challenge in natural product research is the identification of the specific cellular targets through which a compound exerts its biological effects. Proteomics offers a suite of tools to address this challenge. One innovative approach is the use of Proteolysis Targeting Chimeras (PROTACs). A study successfully employed PROTAC technology to identify the protein target of lathyrane diterpenoids. nih.gov By synthesizing a PROTAC molecule incorporating the core lathyrane scaffold, researchers were able to induce the degradation of the target protein, which was then identified through quantitative proteomics as V-maf musculoaponeurotic fibrosarcoma oncogene homolog F (MAFF). nih.gov This demonstrated that MAFF is a direct target of this class of compounds. nih.gov

Targeted and Untargeted Metabolomics for Pathway Elucidation

Metabolomics can be broadly categorized into targeted and untargeted approaches. Untargeted metabolomics aims to comprehensively profile all metabolites in a sample, which is particularly useful for hypothesis generation and discovering unexpected metabolic changes. In the context of this compound, an untargeted approach could be used to compare the metabolic profiles of different Euphorbia species, potentially revealing novel diterpenoids or related biosynthetic intermediates.

Targeted metabolomics, on the other hand, focuses on the quantification of a specific set of known metabolites. This approach is ideal for hypothesis-driven research, such as mapping out the biosynthetic pathway of this compound. By feeding isotopically labeled precursors to the plant or a relevant cell culture and tracking their incorporation into downstream metabolites, the enzymatic steps in the pathway can be elucidated. Studies on terpenoid biosynthesis in Euphorbia have utilized such approaches to understand the formation of the complex diterpenoid skeletons.

Metabolomic Profiling in Biological Matrices

Metabolomic profiling of extracts from Euphorbia species has been instrumental in chemotaxonomy and in understanding the chemical diversity within this genus. These studies often utilize techniques like Nuclear Magnetic Resonance (NMR) spectroscopy and mass spectrometry to generate a "fingerprint" of the metabolites present. nih.gov By applying multivariate data analysis, researchers can identify patterns in the metabolic profiles that correlate with species, geographical location, or even resistance to pathogens. nih.gov This information is valuable for identifying new sources of this compound and other lathyrane diterpenoids.

Chromatographic Separation Techniques

Chromatography is an indispensable tool for the isolation, purification, and quantification of natural products like this compound from complex plant extracts. High-Performance Liquid Chromatography (HPLC) and Ultra-Performance Liquid Chromatography (UPLC) are the most widely used techniques due to their high resolution and sensitivity.

High-Performance Liquid Chromatography (HPLC)

HPLC has been extensively used for the analysis of diterpenoids from Euphorbia species. Reversed-phase HPLC, typically with a C18 column, is the most common mode of separation. The mobile phase usually consists of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with the addition of a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.

A study on the diterpenoids in Euphorbia lathyris seeds utilized HPLC coupled with electrospray ionization mass spectrometry (ESI-MS) for their analysis. The following table summarizes the chromatographic conditions used in that study:

| Parameter | Condition |

| Column | Agilent Eclipse XDB-C18 (4.6 mm × 150 mm, 5 µm) |

| Mobile Phase | Isocratic elution with water and acetonitrile |

| Flow Rate | 0.25 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at 272 nm and ESI-MS |

This method proved to be simple, accurate, and reproducible for the quantification of several lathyrane diterpenoids.

Ultra-Performance Liquid Chromatography (UPLC)

UPLC is a more recent development in liquid chromatography that utilizes smaller particle size columns (typically sub-2 µm) and higher pressures to achieve faster separations with greater resolution and sensitivity compared to traditional HPLC. UPLC is often coupled with high-resolution mass spectrometry, such as Quadrupole Time-of-Flight (QTOF-MS), for comprehensive profiling of complex mixtures.

An analysis of an ethanolic extract from the seeds of Euphorbia lathyris employed UPLC-QTOF-MS to identify its bioactive compounds. nih.gov The chromatographic conditions are summarized below:

| Parameter | Condition |

| Column | Acquity HSS T3 (2.1 mm × 100 mm, 1.8 µm) |

| Mobile Phase | Gradient of water with 0.5% acetic acid (A) and acetonitrile with 0.5% acetic acid (B) |

| Mass Spectrometer | Quadrupole Time of Flight (QTOF) |

This UPLC-MS method allowed for the separation and identification of several polyphenolic compounds in the extract, demonstrating its utility for the analysis of complex natural product mixtures that may also contain diterpenoids like this compound. nih.gov

Two-Dimensional Liquid Chromatography (2D-HPLC)

Two-dimensional liquid chromatography (2D-HPLC) represents a significant advancement in separation science, offering substantially higher peak capacity and resolving power compared to conventional one-dimensional HPLC. This is particularly advantageous for analyzing complex matrices like plant extracts, where target compounds are often present alongside numerous other structurally similar metabolites. In the context of this compound research, 2D-HPLC can be instrumental in isolating the compound from its congeners and other phytochemicals present in Euphorbia extracts.

The principle of 2D-HPLC involves subjecting the sample to two independent separation mechanisms. A common setup for the analysis of moderately polar compounds like diterpenoids would involve a normal-phase (NP) separation in the first dimension, followed by a reversed-phase (RP) separation in the second dimension. This orthogonality in separation mechanisms ensures a more effective distribution of compounds across the 2D separation space, minimizing co-elution.

Table 1: Illustrative 2D-HPLC Parameters for Diterpenoid Analysis

| Parameter | First Dimension (NP-HPLC) | Second Dimension (RP-HPLC) |

|---|---|---|

| Stationary Phase | Silica or Diol | C18 or Phenyl-Hexyl |

| Mobile Phase | Hexane/Isopropanol Gradient | Acetonitrile/Water Gradient |

| Detection | UV/Vis (DAD) | UV/Vis (DAD), MS |

While specific studies detailing the 2D-HPLC analysis of this compound are not abundant, the methodology has been successfully applied to the fractionation of complex natural product extracts, demonstrating its potential for isolating novel diterpenoids.

Advanced Mass Spectrometry Techniques

Mass spectrometry (MS) is an indispensable tool in natural product research, providing crucial information about the molecular weight and structure of compounds. When coupled with liquid chromatography, it becomes a powerhouse for the analysis of complex mixtures.

Q-TOF LC-MS combines the robustness of a quadrupole mass analyzer with the high mass accuracy and resolution of a time-of-flight analyzer. This hybrid instrument is exceptionally well-suited for the identification and structural characterization of unknown compounds in complex mixtures. In the analysis of Euphorbia extracts, UPLC-Q-TOF-MS has been utilized for the structural identification of various diterpenoids. nih.gov

The high mass accuracy of the TOF analyzer allows for the determination of the elemental composition of this compound and its metabolites with a high degree of confidence. Furthermore, the quadrupole can be used to select a precursor ion for collision-induced dissociation (CID), generating fragment ions that provide valuable structural information. The fragmentation pattern can help in elucidating the core lathyrane skeleton and the nature and position of its functional groups.

MALDI-TOF MS is a soft ionization technique that is particularly useful for the analysis of large, non-volatile, and thermally labile molecules. While it is more commonly associated with the analysis of proteins and polymers, its application in the study of smaller organic molecules, including natural products, is growing. For the analysis of condensed tannins, another class of complex plant-derived compounds, MALDI-TOF MS has been successfully employed to determine the degree of polymerization. mdpi.com

In the context of this compound research, MALDI-TOF MS could potentially be used for the rapid screening of plant extracts or fractions for the presence of diterpenoids. By using an appropriate matrix, it is possible to obtain the molecular ions of these compounds with minimal fragmentation, providing a quick assessment of the diterpenoid profile of a sample.

The integration of multiple analytical techniques in a hyphenated system provides a synergistic approach to the analysis of complex natural products. A powerful example of this is the online coupling of HPLC with solid-phase extraction (SPE), nuclear magnetic resonance (NMR) spectroscopy, and mass spectrometry (HPLC-SPE-NMR-MS). This technique allows for the separation of compounds by HPLC, followed by their trapping on an SPE cartridge. The trapped compound can then be eluted with a deuterated solvent directly into an NMR flow probe for structural elucidation, while a parallel stream can be directed to a mass spectrometer for molecular weight determination.

This integrated approach has been successfully used in the identification of diterpenoids from Euphorbia species. nih.gov For instance, the structure of jolkinol C, a lathyrane-type diterpene, was established using HPLC-HRMS-SPE-NMR. nih.gov This methodology would be highly applicable to the definitive structural confirmation of this compound in complex extracts, as it provides both mass spectrometric and detailed NMR data from a single chromatographic run.

Nuclear Magnetic Resonance (NMR) and X-ray Diffraction in Analytical Contexts

NMR spectroscopy is the most powerful tool for the de novo structural elucidation of organic molecules. One-dimensional (1D) NMR techniques like ¹H and ¹³C NMR provide fundamental information about the chemical environment of the protons and carbons in the molecule. For a complex structure like this compound, two-dimensional (2D) NMR experiments are essential for unambiguous structure determination. ceon.rsmpg.de

Common 2D NMR experiments used in the structural elucidation of lathyrane diterpenoids include:

COSY (Correlation Spectroscopy): Identifies proton-proton spin-spin couplings, revealing the connectivity of protons within a spin system.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with their directly attached carbons.

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons over two to three bonds, which is crucial for piecing together the carbon skeleton.

NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about the spatial proximity of protons, which is vital for determining the relative stereochemistry of the molecule. mpg.de

Table 2: Representative ¹H and ¹³C NMR Data for a Lathyrane Diterpenoid Scaffold

| Position | δC (ppm) | δH (ppm) | Key HMBC Correlations |

|---|---|---|---|

| 1 | ~40-50 | ~2.0-3.0 | H-1 to C-2, C-11, C-12 |

| 3 | ~70-80 | ~4.0-5.0 | H-3 to C-2, C-4, C-5 |

| 7 | ~70-80 | ~5.0-6.0 | H-7 to C-6, C-8, C-9 |

| 15 | ~120-130 | ~5.0-5.5 | H-15 to C-13, C-14 |

Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.

For the absolute confirmation of the three-dimensional structure of a crystalline compound, single-crystal X-ray diffraction is the gold standard. This technique provides precise information about bond lengths, bond angles, and the absolute stereochemistry of the molecule. The structure of new lathyrane diterpenoids has been unequivocally determined using this method. mpg.de

Ecological and Evolutionary Roles of Lathyrane Diterpenoids

Plant Defense Mechanisms Against Biotic Stressors

Plants are constantly under attack from a myriad of biotic stressors, including herbivores and pathogenic microorganisms. In response, they have evolved a sophisticated chemical arsenal, with lathyrane diterpenoids such as 7beta-Hydroxylathyrol being prominent components of this defense system. These compounds can act as direct deterrents or toxins to aggressors, or they can modulate the plant's own defense responses to enhance resistance.

The primary ecological role attributed to many lathyrane diterpenoids is their involvement in defending against herbivores and pathogens. While direct studies on the specific effects of this compound on a wide range of herbivores are limited, the general biological activities of lathyrane diterpenoids, including cytotoxicity and anti-inflammatory properties, suggest a potential role in deterring herbivory through toxicity or by causing feeding aversion. nih.gov

In the context of plant pathogens, research has provided more direct evidence for the defensive functions of these compounds. A notable study demonstrated that 7-hydroxylathyrol can effectively combat geminiviruses, such as the Tomato yellow leaf curl virus (TYLCV). nih.gov This antiviral activity is twofold: it directly inhibits the virus and simultaneously enhances the host plant's defense mechanisms. The compound was found to bind to the C4 protein of the geminivirus, a critical component for viral replication and suppression of host defenses. nih.gov By targeting this viral protein, 7-hydroxylathyrol disrupts the virus's lifecycle. Furthermore, the study revealed that treatment with 7-hydroxylathyrol led to an increase in the activity of defense-related enzymes and the upregulation of pathogenesis-related genes in the host plant, indicating an induced resistance response. nih.gov This dual mechanism of action highlights the efficiency of this compound as a defensive compound against specific viral pathogens.

The broader class of lathyrane diterpenoids has been recognized for a range of biological activities that can contribute to plant defense, including antiviral, antimicrobial, and cytotoxic effects. nih.gov This suggests that this compound and its relatives likely provide a broad spectrum of protection against various pathogens.